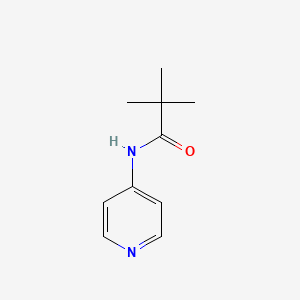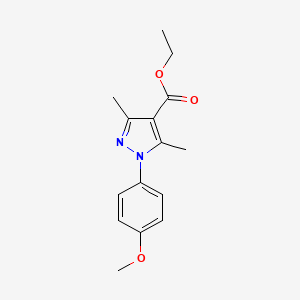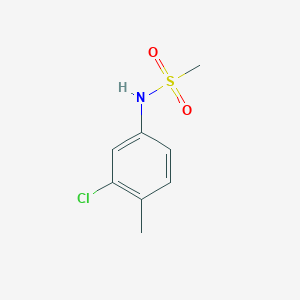
2,2-ジメチル-N-ピリジン-4-イル-プロピオンアミド
概要
説明
2,2-Dimethyl-N-pyridin-4-yl-propionamide is a light yellow solid . It is a dihydropyridine .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-N-pyridin-4-yl-propionamide can be carried out by dissolving 2,2-dimethyl-N-[6-(1-methylpiperidin-4-carbonyl)-2-pyridyl]propanamide (V) in water and adding an acid, such as concentrated hydrochloric acid, to the solution .Molecular Structure Analysis
The molecular formula of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is C10H14N2O .Chemical Reactions Analysis
The pH of the combined aqueous phases is modified to a value of between 11 and 13, preferably about 12, with an aqueous solution of 30% NaOH, and an extraction is performed with several fractions of a solvent, such as ethyl acetate, isopropyl acetate, or tert-butyl acetate, preferably ethyl acetate .Physical and Chemical Properties Analysis
2,2-Dimethyl-N-pyridin-4-yl-propionamide is a white solid . It has a melting point of 73.9-74.0°C . It is soluble in methanol .科学的研究の応用
ラスミジタンの合成
この化合物は、ラスミジタンの合成における中間体として使用されます 。ラスミジタンは、片頭痛の急性治療に使用される薬剤です。 この化合物は、ラスミジタンの調製において重要な役割を果たし、中間体(6-アミノ-ピリジン-2-イル)-(1-メチル-ピペリジン-4-イル)-メタノンの調製にも使用されます .
有機化学研究
この化合物は、2つ以上のヘテロ環を含み、窒素原子を唯一の環ヘテロ原子として持つヘテロ環式化合物に分類されます 。これは、特にヘテロ環式化合物の研究において、有機化学研究において貴重な化合物となります。
生物活性
一連の新しい2-(ピリジン-2-イル)ピリミジン誘導体を設計、合成し、不死化ラット肝星細胞(HSC-T6)に対してその生物活性を評価しました 。これは、2,2-ジメチル-N-ピリジン-4-イル-プロピオンアミドが同様の生物学的研究で使用される可能性があることを示唆しています。
非線形光学
この化合物は、非線形光学で使用される可能性があります 。 非線形光学材料は、光トリガー、光周波数変換器、光メモリ、変調器、偏向器などの光信号処理アプリケーションにおいて大きな関心を集めています .
層状無機化合物へのインターカレーション
この化合物は、層状無機化合物にインターカレーションされる可能性があります 。 これは、分子レベルの光学的非線形性をマクロな非線形光学および電気光学活性に移すことによって、これらの材料の光学的特性を向上させる可能性があります .
製薬研究
片頭痛の急性治療に使用される薬剤であるラスミジタンの合成における役割から、この化合物は製薬研究において興味深い可能性があります 。これは、他の薬剤または治療薬の開発に使用される可能性があります。
Safety and Hazards
生化学分析
Biochemical Properties
2,2-Dimethyl-N-pyridin-4-yl-propionamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many substances . The nature of these interactions often involves the binding of 2,2-Dimethyl-N-pyridin-4-yl-propionamide to the active site of the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway.
Cellular Effects
The effects of 2,2-Dimethyl-N-pyridin-4-yl-propionamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Additionally, 2,2-Dimethyl-N-pyridin-4-yl-propionamide can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-N-pyridin-4-yl-propionamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, 2,2-Dimethyl-N-pyridin-4-yl-propionamide can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2,2-Dimethyl-N-pyridin-4-yl-propionamide in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under specific conditions, although it may degrade under certain environmental factors such as light and temperature . Long-term studies have shown that 2,2-Dimethyl-N-pyridin-4-yl-propionamide can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 2,2-Dimethyl-N-pyridin-4-yl-propionamide vary with different dosages. At lower doses, this compound can exert beneficial effects by modulating biochemical pathways and enhancing cellular function . At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2,2-Dimethyl-N-pyridin-4-yl-propionamide is effective without causing harm.
Metabolic Pathways
2,2-Dimethyl-N-pyridin-4-yl-propionamide is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, it can modulate the activity of enzymes in the glycolytic pathway, thereby affecting the levels of metabolites such as glucose and pyruvate.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-N-pyridin-4-yl-propionamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, 2,2-Dimethyl-N-pyridin-4-yl-propionamide can be transported into the mitochondria, where it may influence mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-N-pyridin-4-yl-propionamide is crucial for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, 2,2-Dimethyl-N-pyridin-4-yl-propionamide can be found in the cytoplasm, where it may modulate cytoplasmic enzymes and signaling pathways.
特性
IUPAC Name |
2,2-dimethyl-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-4-6-11-7-5-8/h4-7H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMVFHXRDNILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330146 | |
| Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70298-89-4 | |
| Record name | N-(Pyridin-4-yl)pivalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70298-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-pyridin-4-yl-propionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















